molecular formula C20H20N2O2 B2782303 (Z)-N-ethyl-1-(3-phenylacryloyl)indoline-2-carboxamide CAS No. 1103515-40-7

(Z)-N-ethyl-1-(3-phenylacryloyl)indoline-2-carboxamide

Cat. No. B2782303
CAS RN: 1103515-40-7
M. Wt: 320.392
InChI Key: ARUSUHJPLVUDCC-SEYXRHQNSA-N
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Description

Synthesis Analysis

The synthesis of such compounds can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Fischer indolisation and indole N-alkylation . These reactions are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C18H16N2O2) and molecular weight (292.338). More detailed physical and chemical properties are not available in the current resources.

Future Directions

Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance . They provide access to diverse heterocycles, substrates for asymmetric dearomatisation, and polymers and composite materials with energy storage and biomedical applications . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

N-ethyl-1-[(Z)-3-phenylprop-2-enoyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-21-20(24)18-14-16-10-6-7-11-17(16)22(18)19(23)13-12-15-8-4-3-5-9-15/h3-13,18H,2,14H2,1H3,(H,21,24)/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUSUHJPLVUDCC-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-ethyl-1-(3-phenylacryloyl)indoline-2-carboxamide

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